molecular formula C17H19N7O2 B10990870 N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide

N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide

Cat. No.: B10990870
M. Wt: 353.4 g/mol
InChI Key: MHDNCTSZKCDONP-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of pyridine, purine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A general synthetic route might include:

  • Formation of the Piperidine Core: : Starting with a suitable piperidine derivative, such as piperidine-4-carboxylic acid, the carboxylic acid group can be activated using reagents like carbodiimides (e.g., EDCI) to form an intermediate that can react with an amine.

  • Introduction of the Purine Moiety: : The purine ring can be introduced via nucleophilic substitution reactions. For example, 6-chloropurine can react with the piperidine derivative under basic conditions to form the purine-piperidine linkage.

  • Attachment of the Pyridine Ring: : The pyridine ring, specifically 6-methoxypyridine-3-amine, can be coupled to the intermediate using amide bond formation techniques, often employing coupling reagents like HATU or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

  • Reduction: : The purine ring can be reduced under hydrogenation conditions, potentially altering its biological activity.

  • Substitution: : The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution Reagents: Sodium hydride (NaH), organolithium reagents.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Hydrogenated purine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its purine moiety is particularly relevant for studying interactions with enzymes involved in nucleotide metabolism.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit the activity of enzymes involved in DNA or RNA synthesis, or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloropyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

    N-(6-hydroxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(6-methylpyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This uniqueness can affect its binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.

Biological Activity

N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C17H19N7O2
  • Molecular Weight: 353.4 g/mol
  • IUPAC Name: N-(6-methoxypyridin-3-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide
  • Canonical SMILES: COC1=NC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4

The compound features a methoxy group on the pyridine ring, which may influence its electronic properties and biological interactions. Its structure allows it to mimic natural nucleotides, potentially interacting with nucleotide-binding sites on enzymes or receptors.

The mechanism of action of this compound involves its ability to bind to specific molecular targets. This binding can inhibit the activity of enzymes involved in DNA or RNA synthesis or modulate receptor activity, leading to various therapeutic effects. The purine moiety is particularly relevant for studying interactions with enzymes related to nucleotide metabolism.

Antitumoral Activity

Recent studies have highlighted the antitumoral potential of this compound. For instance, a study focused on related benzamide derivatives demonstrated cytotoxic effects on cancer cell lines, with effective concentrations ranging from 3 to 39 μM. The lead compounds induced apoptosis and reduced cell proliferation, showcasing their potential as cancer therapeutics .

In vivo experiments indicated weak antitumoral activity; however, the lead compound exhibited synergistic effects when combined with nucleoside analogues like fludarabine, suggesting a promising avenue for further research .

Enzyme Inhibition

The compound's structural features position it as a candidate for inhibiting various enzymes. Preliminary in silico studies using tools like PASS (Prediction of Activity Spectra for Substances) suggest that derivatives of piperidine, including this compound, may interact with multiple biological targets, including enzymes and receptors involved in critical physiological processes .

Comparative Analysis of Biological Activity

The following table summarizes findings from various studies regarding the biological activity of this compound and related compounds:

Study Biological Activity Concentration Range Mechanism
Study 1Cytotoxicity on cancer cell lines3 - 39 μMInduction of apoptosis
Study 2Enzyme inhibition potentialVariesInteraction with nucleotide-binding sites
Study 3Synergistic effects with fludarabineN/AEnhancement of antitumoral activity

Case Study: Antitumor Efficacy

In one significant case study, researchers synthesized a series of N-(9H-purin-6-yl) benzamide derivatives, including the target compound. They evaluated these compounds against various cancer cell lines using MTT assays and other proliferation assays. The study concluded that while some compounds showed promising in vitro results, further optimization was necessary for effective in vivo applications .

Case Study: Enzyme Interaction Studies

Another investigation utilized computer-aided drug design to predict the interaction profiles of new piperidine derivatives. The study indicated that modifications in the structure could enhance binding affinities for specific enzymes involved in metabolic pathways relevant to cancer therapy .

Properties

Molecular Formula

C17H19N7O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H19N7O2/c1-26-13-3-2-12(8-18-13)23-17(25)11-4-6-24(7-5-11)16-14-15(20-9-19-14)21-10-22-16/h2-3,8-11H,4-7H2,1H3,(H,23,25)(H,19,20,21,22)

InChI Key

MHDNCTSZKCDONP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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